4-Sulfamoylphthalic acid

描述

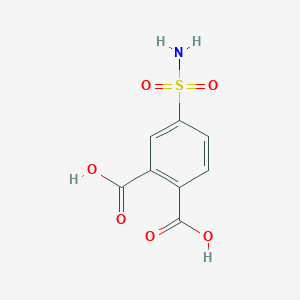

Structure

3D Structure

属性

IUPAC Name |

4-sulfamoylphthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S/c9-16(14,15)4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13)(H2,9,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJAVRZKKYXINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22179-20-0 | |

| Record name | 4-sulfamoylbenzene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Profiles of Sulfamoylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The two carboxylic acid groups on the phthalic acid backbone are the primary sites for many common organic reactions, including acid-base reactions, esterifications, and conversion to more reactive acyl derivatives.

As a polyprotic acid, 4-Sulfamoylphthalic acid can donate protons from its two carboxylic acid groups and, to a lesser extent, from the sulfonamide NH group. The carboxylic acid groups are significantly more acidic than the sulfonamide proton and will react readily with bases to form carboxylate salts. The formation of a salt is a common strategy to modify the physicochemical properties of a compound, such as its solubility and melting point.

The reaction with a base (e.g., sodium hydroxide) proceeds in a stepwise manner, neutralizing the most acidic proton first. Generally, successful salt formation occurs when there is a sufficient difference in the pKa values between the acid and the base, typically a ΔpKa of greater than 2 to 3 units nih.govresearchgate.net. The two carboxylic acid groups will have slightly different pKa values due to their proximity and the electronic influence of the sulfamoyl group. This allows for the formation of mono- and di-basic salts.

Table 1: Acid-Base Reactions of this compound

| Reactant | Product Type | General Reaction |

|---|---|---|

| Strong Base (e.g., NaOH, 1 eq.) | Monobasic Salt | This compound + NaOH → Sodium 4-carboxy-2-sulfamoylbenzoate + H₂O |

The carboxylic acid groups of this compound can be converted to esters through various esterification methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) masterorganicchemistry.comlibretexts.org.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus masterorganicchemistry.commasterorganicchemistry.comyoutube.com. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol libretexts.orgmasterorganicchemistry.comchemguide.co.uk. This is followed by proton transfer and the elimination of a water molecule to yield the ester libretexts.orgmasterorganicchemistry.comchemguide.co.uk. Given the presence of two carboxylic acid groups, the reaction can yield either a monoester or a diester, depending on the stoichiometry of the alcohol used.

Table 2: Fischer Esterification of this compound

| Reagents | Product | Key Conditions |

|---|---|---|

| Alcohol (e.g., Methanol (B129727), 1 eq.), Acid Catalyst (e.g., H₂SO₄) | Mono-methyl ester | Controlled stoichiometry of alcohol |

Other modern esterification methods utilize coupling agents like carbodiimides (e.g., EDCI) or reagents that convert the carboxylic acid into a more reactive intermediate in situ nih.govorganic-chemistry.org. These methods often proceed under milder conditions than Fischer esterification.

To enhance the reactivity of the carboxylic acid groups for nucleophilic acyl substitution, they are often converted into more reactive derivatives, such as acid chlorides libretexts.orgmsu.edu. Acid chlorides are highly valuable synthetic intermediates. libretexts.org

The conversion of this compound to its corresponding di-acid chloride, 4-(chlorosulfonyl)phthaloyl dichloride, is typically achieved by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) google.comvanderbilt.eduyoutube.com. The reaction with thionyl chloride is particularly common, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the reaction to completion vanderbilt.edu. These acid chlorides are significantly more electrophilic than the parent carboxylic acids and readily react with a wide range of nucleophiles (e.g., alcohols, amines, carboxylates) to form esters, amides, and anhydrides, respectively vanderbilt.eduuomustansiriyah.edu.iqyoutube.com.

Table 3: Synthesis of Acyl Derivatives from this compound

| Reagent | Intermediate | Subsequent Reaction with Nucleophile (Nu-H) | Final Product |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 4-(Chlorosulfonyl)phthaloyl dichloride | Alcohol (R'OH) | Diester |

| Thionyl Chloride (SOCl₂) | 4-(Chlorosulfonyl)phthaloyl dichloride | Amine (R'NH₂) | Diamide |

Transformations of the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) also possesses a distinct reactivity profile, centered on the nitrogen atom and the sulfur-nitrogen bond.

The primary sulfonamide group is generally stable; however, its reactivity can be harnessed for further functionalization. The hydrogen atoms on the sulfonamide nitrogen are weakly acidic and can be removed by a strong base to form a sulfonamidate anion. This anion can then act as a nucleophile, reacting with electrophiles like alkyl halides to yield N-substituted sulfonamides researchgate.net.

Furthermore, modern synthetic methods allow for the activation of the primary sulfonamide itself. For instance, treatment with a pyrylium (B1242799) salt can convert the poorly nucleophilic NH₂ group into a good leaving group, facilitating the formation of an in-situ sulfonyl chloride nih.gov. This reactive intermediate can then be coupled with a variety of nucleophiles under mild conditions, providing a powerful strategy for late-stage functionalization and the synthesis of diverse sulfonamide derivatives nih.gov.

Table 4: Reactions at the Sulfonamide Nitrogen

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl Sulfonamide |

| N-Arylation | Aryl Halide, Catalyst (e.g., Cu, Pd) | N-Aryl Sulfonamide |

The primary amino moiety of the sulfamoyl group can undergo condensation reactions with aldehydes or ketones to form N-sulfonyl imines, also known as Schiff bases mdpi.comnih.gov. This reaction typically requires acid catalysis and the removal of water to drive the equilibrium toward the imine product operachem.commasterorganicchemistry.comresearchgate.net.

The mechanism involves the initial nucleophilic attack of the sulfonamide nitrogen onto the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate researchgate.net. Following proton transfer, the hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to generate an iminium ion. A final deprotonation step yields the stable N-sulfonyl imine masterorganicchemistry.com. These imines are versatile intermediates in their own right, participating in various addition and cycloaddition reactions.

Table 5: Imine Formation from this compound

| Reactants | Catalyst | Key Conditions | Product |

|---|---|---|---|

| Aldehyde (R-CHO) | Acid (e.g., Acetic Acid) | Removal of water (e.g., Dean-Stark) | N-sulfonyl imine (Schiff Base) |

General Redox Reactions

The sulfur atom in the sulfonamide group of this compound is in a high oxidation state (+6), making it susceptible to reduction. Conversely, the aromatic ring and the nitrogen atom can undergo oxidative transformations under specific conditions.

Oxidation Pathways to Sulfonic Acid Derivatives

While the sulfonamide group is generally stable to oxidation, under harsh oxidative conditions, cleavage of the S-N bond can occur, potentially leading to the formation of the corresponding sulfonic acid. However, the direct oxidation of the sulfonamide in this compound to a sulfonic acid derivative is not a commonly reported transformation due to the stability of the sulfonamide moiety. More commonly, oxidative degradation of sulfonamides proceeds through other pathways, such as the extrusion of sulfur dioxide upon single-electron oxidation of the aniline (B41778) radical cation in related sulfonamide antibiotics acs.orgchemrxiv.orgrsc.org.

Reduction Pathways to Amine Derivatives

The reduction of the sulfonamide group in this compound to the corresponding amine and sulfurous acid is a feasible transformation. Various methods have been developed for the reductive cleavage of sulfonamides to regenerate the parent amines acs.org. These methods are crucial in synthetic chemistry where the sulfonamide group is often used as a protecting group for amines.

Common reagents and conditions for the reductive cleavage of sulfonamides include:

Dissolving metal reductions: Systems like sodium in liquid ammonia (B1221849) are effective for cleaving sulfonamides acs.org.

Hydride reagents: Although less common for direct reduction of the sulfonamide bond, certain strong hydride reagents can effect this transformation.

Catalytic hydrogenation: This method is generally not effective for the direct reduction of the sulfonamide group but can be used for the reduction of other functional groups in the molecule.

Electrochemical methods: Electrochemical cleavage of the N-S bond in N-substituted sulfonamides has been reported as a mild and selective method nih.gov.

A review of the literature from 1890 to 1959 highlighted various methods for sulfonamide cleavage, including heating with concentrated hydrochloric acid in a sealed tube acs.org. More recent developments have focused on milder and more selective reagents chemrxiv.orgrsc.org. For instance, a mild and general method for the reductive cleavage of the N-S bonds of secondary sulfonamides using specific reagents has been developed, generating sulfinates and amines which can be further functionalized in-situ chemrxiv.org. The double reduction of cyclic aromatic sulfonamides using dissolving metal conditions has also been reported as a novel method for the synthesis of aryl-substituted cyclic amines acs.orgnih.gov.

Mechanistic Studies of Specific Reactions

Understanding the mechanisms of reactions involving this compound and related compounds is crucial for optimizing reaction conditions and designing new synthetic routes.

Role of Sulfamic Acid as an Additive in Organic Reactions (e.g., Cycloadditions)

While not directly involving this compound, studies on the closely related sulfamic acid provide insights into the potential catalytic or additive roles of such structures. Sulfamic acid has been shown to be an efficient additive in 1,3-dipolar cycloaddition reactions for the synthesis of 4-aryl-NH-1,2,3-triazoles from nitroolefins and sodium azide (B81097) scielo.brscispace.com. In this transformation, sulfamic acid was found to inhibit the formation of undesired triaryl benzene (B151609) byproducts scielo.brscispace.com. Mechanistic investigations using electrospray ionization tandem mass spectrometry (ESI-MS/MS) have been employed to characterize the key intermediates in these reactions scielo.brscispace.com. This suggests that the acidic nature of the sulfamoyl group could play a significant role in promoting certain organic transformations.

Kinetic and Spectroscopic Monitoring of Reaction Intermediates

The study of reaction kinetics and the spectroscopic monitoring of intermediates are powerful tools for elucidating reaction mechanisms. For reactions involving this compound, techniques such as UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry can be employed to follow the progress of the reaction and identify transient species.

For instance, in the context of cycloaddition reactions where sulfamic acid is used as an additive, online monitoring of the reaction using ESI-MS/MS has been instrumental in proposing a reaction mechanism and identifying key intermediates scielo.brscispace.com. While specific kinetic and spectroscopic studies on this compound are not extensively reported in the reviewed literature, the principles from related systems are applicable. For example, kinetic analysis of the reduction of related aromatic compounds has been used to elucidate the reaction mechanism and determine rate constants. Spectroscopic analysis of phthalic anhydride (B1165640) derivatives has been used to characterize reaction products and intermediates mdpi.com. Such studies on this compound would provide valuable information on its reactivity and the stability of its intermediates.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties of 4-Sulfamoylphthalic acid.

Density Functional Theory (DFT) has become a standard method for the geometry optimization and vibrational analysis of organic molecules. For a molecule like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method that balances accuracy and computational cost.

The process of geometry optimization involves finding the minimum energy conformation of the molecule. For this compound, this would involve determining the most stable arrangement of the carboxylic acid and sulfamoyl groups on the phthalic acid backbone. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational frequency analysis is performed. This calculation not to only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (Infrared and Raman). The calculated vibrational frequencies can be compared with experimental data to validate the computational model. The total energy distribution (TED) analysis can be used to assign the calculated vibrational modes to specific functional groups and types of molecular vibrations (e.g., stretching, bending, and torsion). For instance, in a related molecule, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to calculate harmonic vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra after scaling tandfonline.com.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 | 0 - 2 |

| C-S | ~1.78 | - | - |

| S-N | ~1.65 | - | - |

| S=O | ~1.45 | - | - |

| C=O (carboxyl) | ~1.22 | - | - |

| C-O (carboxyl) | ~1.35 | - | - |

| O-H (carboxyl) | ~0.97 | - | - |

| N-H | ~1.01 | - | - |

| C-C-S | - | ~120 | - |

| O-S-O | - | ~120 | - |

| C-S-N | - | ~107 | - |

Note: The values in this table are illustrative and represent typical bond lengths, angles, and dihedrals for similar functional groups. Actual calculated values would be specific to the optimized geometry of this compound.

The choice of a basis set is a critical aspect of DFT calculations as it directly influences the accuracy of the results. A basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. For organic molecules containing second-row elements like sulfur, a Pople-style basis set such as 6-31G(d,p) is often a good starting point. This basis set includes polarization functions (d on heavy atoms, p on hydrogen atoms) which are important for describing the bonding in molecules with heteroatoms and polar bonds, such as the sulfamoyl and carboxylic acid groups in this compound.

Validation of the chosen basis set and functional is typically achieved by comparing the calculated results with available experimental data. For instance, the calculated geometric parameters can be compared with X-ray crystallography data, and the calculated vibrational frequencies can be compared with experimental IR and Raman spectra. A good correlation between the theoretical and experimental data provides confidence in the computational model.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the carboxylic acid groups, which are electron-rich regions. The LUMO is likely to be distributed over the electron-withdrawing sulfamoyl and carboxylic acid groups. The analysis of FMOs helps in predicting the sites of electrophilic and nucleophilic attack.

Electronic transitions, which are responsible for the absorption of light in the UV-Visible region, can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions. The nature of these transitions can be understood by examining the molecular orbitals involved. For instance, transitions may be characterized as π → π* or n → π* based on the orbitals between which the electron is excited.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: These are representative energy values. The actual values would be obtained from DFT calculations.

Analysis of Non-Covalent Interactions and Electron Delocalization

The study of non-covalent interactions and electron delocalization is crucial for understanding the stability, conformation, and intermolecular interactions of this compound.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. NBO analysis transforms the complex molecular orbitals into a set of localized orbitals that are more aligned with chemical intuition (i.e., bonds and lone pairs).

For this compound, NBO analysis can quantify the delocalization of electron density from lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. These interactions, known as hyperconjugation, contribute to the stability of the molecule. The second-order perturbation theory analysis of the Fock matrix in the NBO basis provides an estimate of the stabilization energy associated with these donor-acceptor interactions. For example, in a similar molecule, NBO analysis revealed significant intramolecular charge transfer, confirming the delocalization of electron density within the molecule tandfonline.com.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is defined by partitioning the electron density in a crystal among the constituent molecules. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. This analysis is valuable for understanding the packing of molecules in a solid state and identifying the key intermolecular interactions, such as hydrogen bonds, that govern the crystal structure. For molecules with both carboxylic acid and sulfonamide groups, Hirshfeld analysis can reveal the intricate network of hydrogen bonds involving these functional groups.

Fukui functions are used to describe the reactivity of different sites within a molecule. They are derived from the change in electron density when an electron is added to or removed from the molecule. The Fukui function for nucleophilic attack identifies the most electrophilic sites in a molecule, while the Fukui function for electrophilic attack identifies the most nucleophilic sites. For this compound, Fukui functions can pinpoint the specific atoms that are most susceptible to attack by nucleophiles or electrophiles, providing a more detailed picture of its chemical reactivity than FMO analysis alone.

Theoretical Mechanistic Elucidation

Theoretical mechanistic elucidation through computational chemistry provides profound insights into the underlying pathways of chemical reactions. These studies are instrumental in understanding catalyst behavior, reaction kinetics, and the formation of various products.

Computational Modeling of Catalytic Cycles and Reaction Pathways

A thorough search of scientific literature and chemical databases did not yield any studies focused on the computational modeling of catalytic cycles or reaction pathways specifically involving this compound. Such studies would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map the potential energy surface of a reaction, identify intermediates and transition states, and describe the step-by-step transformation of reactants into products. The absence of this data indicates a research gap in understanding the catalytic behavior and reactivity of this compound from a computational standpoint.

Calculation of Free Energy Profiles and Transition State Structures

Similarly, there is no available research on the calculation of free energy profiles or the determination of transition state structures for reactions involving this compound. These calculations are crucial for predicting reaction rates and understanding the thermodynamic and kinetic feasibility of a proposed reaction mechanism. The free energy profile illustrates the energy changes throughout a reaction, with peaks representing transition states and valleys representing intermediates. The lack of such studies for this compound means that its reaction kinetics and mechanistic details remain unexplored through computational means.

Studies on Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods play a vital role in the prediction and understanding of the NLO properties of molecules.

Determination of First-Order Hyperpolarizability

Investigations into the nonlinear optical properties of this compound, specifically the determination of its first-order hyperpolarizability (β), have not been reported in the reviewed literature. First-order hyperpolarizability is a key parameter that quantifies the second-order NLO response of a molecule. Computational techniques, often using DFT, are commonly employed to calculate this property. mdpi.commdpi.comscirp.orgphyschemres.org The magnitude of β is indicative of a material's potential for applications such as second-harmonic generation. The absence of such calculations for this compound suggests that its potential as an NLO material has not yet been theoretically assessed.

Below is a table summarizing the lack of available data for the specified computational and theoretical studies on this compound.

| Study Type | Compound | Findings |

| Computational Modeling of Catalytic Cycles | This compound | No studies found. |

| Calculation of Free Energy Profiles | This compound | No studies found. |

| Determination of First-Order Hyperpolarizability | This compound | No studies found. |

Characterization Methodologies in Academic Research

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the characterization of 4-Sulfamoylphthalic acid, utilizing the interaction of electromagnetic radiation with the molecule to probe its various structural features.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. japer.insciepub.com The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent carboxylic acid, sulfonamide, and substituted benzene (B151609) ring moieties.

The presence of two carboxylic acid groups gives rise to a very broad O-H stretching band, typically observed in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. pressbooks.pubdocbrown.info This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band in the range of 1700-1725 cm⁻¹. pressbooks.pub

The sulfonamide group (-SO₂NH₂) presents several characteristic bands. The N-H stretching vibrations typically appear as two bands in the 3300-3500 cm⁻¹ region for a primary sulfonamide. nih.gov The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and readily identifiable, typically occurring near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. acs.org

The aromatic nature of the molecule is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which appear in the 1400-1600 cm⁻¹ region. pressbooks.pub Out-of-plane C-H bending vibrations can also provide information about the substitution pattern on the benzene ring.

Table 1: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3300-3500 | Sulfonamide (-NH₂) | N-H Stretch | Medium |

| 2500-3300 | Carboxylic Acid (-COOH) | O-H Stretch | Strong, Very Broad |

| ~3100 | Aromatic Ring | C-H Stretch | Medium to Weak |

| 1700-1725 | Carboxylic Acid (C=O) | C=O Stretch | Strong |

| 1550-1600 | Aromatic Ring | C=C Stretch | Medium to Weak |

| ~1350 | Sulfonamide (S=O) | Asymmetric S=O Stretch | Strong |

| ~1160 | Sulfonamide (S=O) | Symmetric S=O Stretch | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower energy ground states to higher energy excited states. libretexts.orglibretexts.org This technique is particularly useful for analyzing molecules with chromophores, which are parts of a molecule that absorb light, especially those containing conjugated π systems. fiveable.me

The this compound molecule contains a benzene ring substituted with two carboxyl groups and a sulfonamide group. The aromatic ring is the primary chromophore, and its π electrons are involved in electronic transitions, specifically π → π* transitions. pharmatutor.org The presence of electron-withdrawing substituents like the carboxylic acid and sulfonamide groups can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). These substituents can cause a shift in the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths compared to unsubstituted benzene. fiveable.me For 2-sulfamoylbenzoic acid, a structurally similar compound, UV absorption maxima have been recorded, which can provide an estimate for this compound. nih.gov The absorption spectrum is typically measured in a solvent like ethanol (B145695) or methanol (B129727).

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Region (nm) |

| π → π | Substituted Benzene Ring | 200 - 300 |

| n → π | Carbonyl (C=O), Sulfonyl (S=O) | >280 (typically weak) |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. youtube.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region of the spectrum is expected to show three distinct signals for the three protons on the benzene ring. Due to the substitution pattern, these protons will form a complex splitting pattern (e.g., an AMX system). The chemical shifts will be influenced by the electron-withdrawing nature of the carboxyl and sulfamoyl groups. Based on data for phthalic acid, the protons adjacent to the carboxyl groups are shifted downfield. researchgate.netchemicalpapers.comchemicalbook.com The protons of the two carboxylic acid groups are expected to produce a single, broad signal at a very downfield chemical shift (typically >10 ppm), which may not always be observed. The two protons of the primary sulfonamide group (-NH₂) would also give a signal, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. youtube.com this compound has eight carbon atoms. Due to the plane of symmetry in the related phthalic acid, some carbons might be equivalent, but the addition of the sulfamoyl group at the 4-position removes this symmetry, likely resulting in eight distinct signals. The signals for the two carboxylic acid carbons are expected at the most downfield region (~165-175 ppm). The six aromatic carbons will appear in the approximate range of 120-150 ppm, with the carbons directly attached to the electron-withdrawing substituents (carboxyl and sulfamoyl groups) being the most deshielded (further downfield). rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Aromatic H (3 protons) | 7.5 - 8.5 | Aromatic C (6 carbons) | 120 - 150 |

| Carboxylic Acid H (2 protons) | >10 (broad) | Carboxylic Acid C (2 carbons) | 165 - 175 |

| Sulfonamide H (2 protons) | 5.0 - 8.0 (broad) |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. cas.cn It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern. miamioh.edu For this compound (C₈H₇NO₆S), the calculated molecular weight is 245.00 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M-H]⁻) would be expected at m/z 245 or 244, respectively.

High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. The fragmentation of the molecular ion provides a "fingerprint" that aids in structural elucidation. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O, 18 Da), the hydroxyl group (-OH, 17 Da), and the entire carboxyl group (-COOH, 45 Da). libretexts.orgdocbrown.info For this compound, additional characteristic fragment ions would be expected from the cleavage of the sulfonamide moiety, such as the loss of SO₂NH₂ (80 Da) or SO₂ (64 Da). Fragmentation of the phthalic acid structure itself can lead to characteristic ions at m/z 147, corresponding to a deprotonated o-phthalic anhydride-like structure. nih.govnih.gov

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Identity | Fragmentation Pathway |

| 245 | [M]⁺ | Molecular Ion |

| 227 | [M-H₂O]⁺ | Loss of water |

| 200 | [M-COOH]⁺ | Loss of a carboxyl group |

| 165 | [M-SO₂NH₂]⁺ | Loss of the sulfamoyl group |

| 121 | [C₆H₅COO]⁻ fragment | Fragmentation of the ring and substituents |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur) within a compound. thermofisher.com This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values serves as strong evidence for the compound's purity and proposed formula.

For this compound, with the molecular formula C₈H₇NO₆S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Table 5: Theoretical Elemental Composition of this compound (C₈H₇NO₆S)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 39.18 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.88 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.71 |

| Oxygen | O | 15.999 | 6 | 95.994 | 39.15 |

| Sulfur | S | 32.06 | 1 | 32.060 | 13.08 |

| Total | 245.205 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, researchers can calculate the positions of individual atoms, bond lengths, bond angles, and torsional angles with high precision.

Single Crystal X-ray Diffraction of 4-Sulfamoylbenzoic Acid Derivatives

The process involves directing a beam of monochromatic X-rays onto a single, high-quality crystal of the target compound. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. carleton.edu This diffraction pattern is collected by a detector and mathematically analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be inferred. carleton.edu

In the study of 4-sulfamoylbenzoic acid derivatives, SCXRD is crucial for understanding how substituents on the benzene ring or the sulfonamide group affect the molecule's solid-state packing and intermolecular interactions. For instance, a study on 4-benzenesulfonamidobenzoic acid, a related sulfonamide derivative, utilized SCXRD to reveal the dihedral angles between its aromatic rings and the nature of the intermolecular hydrogen bonds (N—H···O and O—H···O) that stabilize the crystal structure. researchgate.net The analysis of such interactions is vital for crystal engineering and understanding the physicochemical properties of the material.

The data obtained from SCXRD analysis is typically presented in a standardized crystallographic information file (CIF), which includes key parameters as summarized in the table below for a representative derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁NO₄S |

| Temperature (K) | 295 |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.889(2) |

| b (Å) | 24.331(8) |

| c (Å) | 8.889(3) |

| β (°) | 94.75(1) |

| Volume (ų) | 1269.2(7) |

| Z | 4 |

| R-factor | 0.065 |

Structural Analysis of Metal Complexes

The carboxylate and sulfonamide groups of 4-sulfamoylbenzoic acid and its derivatives are capable of coordinating with metal ions, acting as ligands to form coordination complexes. wikipedia.orgpurdue.edu The study of these metal complexes is an active area of research, as the coordination of a metal can significantly alter the compound's properties and potential applications.

The structural elucidation of these metal complexes requires a combination of analytical techniques, as obtaining single crystals suitable for SCXRD can be challenging. Spectroscopic and analytical methods provide crucial insights into the coordination environment of the metal ion.

Common Characterization Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups involved in coordination. A shift in the characteristic vibrational frequencies of the carboxylate (COO⁻) and sulfonamide (SO₂NH₂) groups upon complexation provides evidence of their bonding to the metal center. For example, peaks in the 522-511 cm⁻¹ and 459-435 cm⁻¹ regions can be assigned to O→M (metal) coordination bonds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) bands and d-d transitions for transition metals can help in determining the coordination geometry around the metal ion. sciencepg.com

Elemental Analysis & Mass Spectrometry: These methods are used to confirm the empirical formula and molecular weight of the synthesized complexes, verifying the stoichiometry of the metal and ligands. sciencepg.com

Magnetic Susceptibility Measurements: For complexes containing paramagnetic metal ions (e.g., Mn(II), Co(II), Ni(II), Cu(II)), measuring the magnetic moment helps to determine the number of unpaired electrons and provides further evidence for the proposed geometry (e.g., octahedral, square pyramidal). researchgate.net

Molar Conductivity: This measurement indicates whether the complex is ionic or non-ionic in a particular solvent, helping to distinguish between coordinated and counter-ion species. sciencepg.com

Research on metal complexes of o-sulfamoylbenzoic acid, an isomer of the 4-sulfamoyl derivative, has demonstrated the formation of octahedral and square pyramidal geometries with transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net In these complexes, the ligand coordinates to the metal center, and the resulting structures are confirmed through the combination of the techniques mentioned above. researchgate.net

| Metal Ion | Proposed Geometry | Key FTIR Bands (cm⁻¹) (O→M) | Magnetic Moment (μB) |

|---|---|---|---|

| Mn(II) | Octahedral | ~520, ~450 | 5.8 - 6.0 |

| Co(II) | Octahedral | ~515, ~440 | 4.8 - 5.2 |

| Ni(II) | Octahedral | ~522, ~455 | 3.0 - 3.4 |

| Cu(II) | Square Pyramidal | ~511, ~435 | 1.8 - 2.2 |

| Zn(II) | Octahedral | ~518, ~458 | Diamagnetic |

Through these comprehensive characterization methodologies, researchers can build a detailed understanding of the structural features of this compound derivatives and their corresponding metal complexes, which is essential for the rational design of new materials and molecules with specific functions.

Derivatives, Analogues, and Complexation Studies Purely Chemical Focus

Synthesis and Structural Characterization of Substituted Derivatives

The chemical scaffold of 4-sulfamoylbenzoic acid, a key analogue of 4-sulfamoylphthalic acid, provides a versatile platform for the synthesis of a variety of derivatives through modifications of its carboxyl and sulfamoyl moieties. These derivatives are of interest for their diverse structural features and potential applications in various fields of chemistry.

N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives

The synthesis of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives is a well-established area of research, often pursued for the development of enzyme inhibitors. The general synthetic strategy involves a linear approach commencing with the chlorosulfonation of a benzoic acid precursor. This is followed by the reaction of the resulting sulfonyl chloride with a diverse range of primary and secondary amines to introduce the desired N,N-disubstitution pattern on the sulfamoyl group. nih.gov

A common starting material for these syntheses is 4-chlorosulfonylbenzoic acid. The subsequent reaction with various amines, such as cyclopropylamine, morpholine, and p-bromoaniline, yields the corresponding N-substituted or N,N-disubstituted 4-sulfamoylbenzoic acids. nih.gov Further modification of the carboxylic acid group, for instance through amide coupling reactions using standard reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), allows for the introduction of additional diversity into the molecular structure. nih.gov

The substituents on the sulfamoyl nitrogen can be varied extensively, from simple alkyl and cycloalkyl groups to more complex aromatic and heterocyclic moieties. For example, derivatives incorporating benzylamine (B48309) and substituted anilines have been synthesized and characterized. nih.gov In some instances, a one-pot synthesis approach has been employed, where the intermediate chlorosulfonation product is directly treated with an excess of an amine to achieve simultaneous formation of both the sulfonamide and the carboxamide. nih.gov

Table 1: Examples of Synthesized N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives and their Precursors nih.gov

| Derivative Name | Amine Precursor |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | Cyclopropylamine |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | p-Bromoaniline and Morpholine |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | p-Methoxyaniline and Morpholine |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | Benzylamine and p-Methoxyaniline |

The structural characterization of these derivatives is typically accomplished using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry.

Sulfamoylbenzoic Acid Esters and Oxime Esters

The synthesis of esters and oxime esters of sulfamoylbenzoic acid introduces another layer of structural diversity. The esterification of the carboxylic acid group can be achieved through standard methods. For instance, ethyl 4-sulfamoylbenzoate is a known derivative.

A more specialized class of derivatives is the oxime esters. A notable example is the synthesis of novel 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters. nih.gov The synthetic route for these compounds begins with the commercially available 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide). A one-pot, two-step protocol is employed, which involves the in situ formation of the acyl chloride, followed by a reaction with N-Boc-hydroxylamine. nih.gov The subsequent removal of the Boc protecting group with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) yields the corresponding aminooxy intermediate. This intermediate is then reacted with various aldehydes or ketones in the presence of sodium acetate (B1210297) in ethanol (B145695) to form the final oxime ester derivatives via a Schiff base formation. nih.gov

Table 2: Key Reagents in the Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters nih.gov

| Step | Reagent(s) | Purpose |

| 1 | Thionyl chloride (SOCl₂) | In situ acyl chloride formation |

| 2 | N-Boc-hydroxylamine, Triethylamine (TEA) | Formation of Boc-protected oxime ester |

| 3 | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Removal of Boc protecting group |

| 4 | Aldehyde or Ketone, Sodium acetate (NaOAc) | Formation of the final oxime ester |

The structures of these oxime esters are confirmed through spectroscopic methods, providing detailed information about their molecular framework.

Proton Transfer Compounds (Salts) of Sulfamoylbenzoic Acid Analogues

The acidic nature of both the carboxylic acid and the sulfonamide protons in sulfamoylbenzoic acid analogues allows for the formation of proton transfer compounds, or salts, with suitable bases. While specific studies on the salts of this compound itself are not extensively detailed in the cited literature, the principles of their formation can be understood from studies on analogous compounds.

For instance, the interaction of 5-sulfosalicylic acid (3-carboxy-4-hydroxybenzenesulfonic acid) with 3-aminobenzoic acid results in a 1:1 proton-transfer compound, 3-carboxyanilinium 3-carboxy-4-hydroxybenzenesulfonate. In the solid state, the crystal structure of this salt reveals the formation of heteromeric cyclic dimers through hydrogen bonding between the carboxylic acid groups of the cation and anion. These dimers are further linked into chains by interactions between the aminium and sulfonate groups. This example illustrates the potential for complex hydrogen-bonding networks in the salts of sulfamoylbenzoic acid analogues, leading to the formation of supramolecular structures.

Coordination Chemistry with Metal Ions

The presence of both a carboxylate group and a sulfonamide group in 4-sulfamoylbenzoic acid makes it a versatile ligand for the coordination of metal ions. These functional groups can act as donor sites, leading to the formation of a variety of metal complexes with interesting structural features.

Synthesis of Transition Metal Complexes with Sulfamoylbenzoic Acid as Ligand

The synthesis of transition metal complexes with sulfamoylbenzoic acid as a ligand can be achieved through the reaction of a soluble salt of the desired metal with the deprotonated form of the ligand in a suitable solvent. The reaction conditions, such as pH, temperature, and the molar ratio of metal to ligand, can influence the stoichiometry and structure of the resulting complex.

While specific examples of discrete transition metal complexes with this compound are not detailed in the provided search results, studies on related ligands provide insight into the potential synthetic methodologies. For instance, complexes of o-sulfamoylbenzoic acid with transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized. researchgate.net These syntheses typically involve the reaction of the ligand with the corresponding metal salt in an aqueous or alcoholic medium. nih.goviosrjournals.org The resulting complexes often precipitate from the reaction mixture and can be isolated by filtration.

The formation of coordination polymers or metal-organic frameworks (MOFs) is also a possibility, where the bifunctional nature of the ligand allows it to bridge multiple metal centers, creating extended one-, two-, or three-dimensional networks.

Characterization of Complex Geometries and Coordination Modes

In the absence of a specific crystal structure for a this compound metal complex, we can infer potential coordination modes from related structures. The carboxylate group can coordinate to a metal center in a monodentate, bidentate (chelating or bridging), or bridging fashion. The sulfonamide group can also participate in coordination, typically through one of the oxygen atoms or the nitrogen atom.

For example, in complexes of o-sulfamoylbenzoic acid, it has been shown that the ligand can act as a bidentate chelating agent, coordinating to the metal ion through one of the carboxylate oxygen atoms and one of the sulfonamide oxygen atoms. researchgate.net This results in the formation of a stable six-membered chelate ring.

The geometry around the metal center is dependent on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. nih.gov Spectroscopic techniques such as IR and UV-Vis spectroscopy can provide valuable information about the coordination environment. For instance, a shift in the stretching frequencies of the carboxylate and sulfonamide groups in the IR spectrum upon complexation can confirm their involvement in bonding to the metal ion.

Table 3: Potential Coordination Modes of this compound

| Functional Group | Coordination Mode | Description |

| Carboxylate | Monodentate | One oxygen atom coordinates to the metal center. |

| Carboxylate | Bidentate Chelating | Both oxygen atoms coordinate to the same metal center. |

| Carboxylate | Bidentate Bridging | Each oxygen atom coordinates to a different metal center. |

| Sulfonamide | Monodentate (O-donor) | One of the sulfonyl oxygen atoms coordinates to the metal center. |

| Sulfonamide | Monodentate (N-donor) | The sulfonamide nitrogen atom coordinates to the metal center. |

| Combined | Bridging Ligand | Both the carboxylate and sulfonamide groups coordinate to different metal centers, leading to extended structures. |

Magnetic Properties and Molar Conductivity Studies of Complexes

Direct and specific experimental data on the magnetic properties and molar conductivity of metal complexes derived exclusively from this compound are not extensively available in the reviewed scientific literature. However, insights into the expected behavior of such complexes can be drawn from studies on analogous compounds, particularly those incorporating both a sulfonamide or sulfonic acid group and a carboxylic acid function within the ligand framework.

Research on mixed-ligand complexes of transition metals with sulphanilic acid and phthalic anhydride (B1165640) provides a valuable point of comparison. Sulphanilic acid, an isomer of aminobenzenesulfonic acid, presents a sulfonyl group and an amino group, which can be conceptually related to the sulfamoyl and carboxyl groups of this compound in terms of their coordination potential. A study on Co(II), Ni(II), Mn(II), and Cu(II) complexes with mixed sulphanilic acid and phthalic anhydride ligands revealed distinct magnetic and conductive properties. unn.edu.ng

The molar conductivity measurements for these complexes, which were in the range of 12-20 Ω⁻¹cm²mol⁻¹, suggested that they behave as electrolytes in solution. unn.edu.ng This indicates that the metal complexes of this compound are also likely to exhibit electrolytic behavior due to the presence of ionizable groups.

The magnetic moments of the mixed-ligand complexes were found to be characteristic of their respective metal ions in an octahedral geometry. unn.edu.ng For instance, the Co(II) complex exhibited a magnetic moment of 4.52 B.M., the Mn(II) complex showed a moment of 4.97 B.M., and the Cu(II) complex had a moment of 2.78 B.M. unn.edu.ng The Ni(II) complex, with a magnetic moment of 1.26 B.M., was also described as having a high-spin configuration. unn.edu.ng These findings suggest that transition metal complexes of this compound would likely display paramagnetic behavior, with the specific magnetic moment depending on the d-electron configuration of the central metal ion and the coordination environment established by the ligand. The presence of the sulfamoyl and carboxylate groups allows for various coordination modes, which could influence the spin state of the metal center.

Table 1: Magnetic Moment and Molar Conductivity Data for Analogue Metal Complexes

| Metal Ion | Magnetic Moment (B.M.) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Inferred Geometry |

| Co(II) | 4.52 | 12-20 | Octahedral |

| Ni(II) | 1.26 | 12-20 | Octahedral (High Spin) |

| Mn(II) | 4.97 | 12-20 | Octahedral |

| Cu(II) | 2.78 | 12-20 | Octahedral |

Data sourced from a study on mixed sulphanilic acid-phthalic anhydride complexes and is presented here as a predictive model for this compound complexes. unn.edu.ng

Structure-Property Relationships in Analogues

The relationship between the molecular structure of a ligand and the resulting properties of its metal complexes is a fundamental concept in coordination chemistry. In the context of this compound analogues, the presence and position of the sulfamoyl group, in conjunction with the carboxyl groups of the phthalic acid backbone, are expected to significantly influence the coordination chemistry and, consequently, the magnetic and conductive properties of the resulting metal-organic frameworks (MOFs) or discrete complexes.

The study of mixed sulphanilic acid-phthalic anhydride complexes provides a clear example of this relationship. In these complexes, coordination is reported to occur through the oxygen atoms of the sulphone group and the nitrogen atom of the amine group of sulphanilic acid, as well as the oxygen atoms of the carbonyl and C-O groups of phthalic anhydride. unn.edu.ng This multi-point coordination from different functional groups leads to the formation of stable, octahedral complexes. unn.edu.ng

For analogues of this compound, the introduction of a sulfamoyl group (-SO₂NH₂) introduces additional donor atoms (oxygen and nitrogen) compared to unsubstituted phthalic acid. This can lead to:

Varied Coordination Modes: The sulfamoyl group can coordinate to a metal center in a monodentate fashion through either an oxygen or the nitrogen atom, or it can act as a bridging ligand, connecting multiple metal centers. This versatility in coordination can lead to the formation of coordination polymers with different dimensionalities (1D, 2D, or 3D), which in turn will affect the bulk magnetic properties of the material.

Modulation of Magnetic Exchange Interactions: In polynuclear complexes or coordination polymers, the bridging capabilities of the sulfamoyl and carboxylate groups can mediate magnetic exchange interactions between adjacent metal centers. The nature and magnitude of these interactions (ferromagnetic or antiferromagnetic) are highly dependent on the bond angles and distances within the bridging pathway, which are dictated by the ligand's structure.

The data from the analogue complexes with sulphanilic acid demonstrates that the presence of a sulfur-containing functional group, in combination with other coordinating groups, facilitates the formation of paramagnetic complexes with electrolytic properties. It is reasonable to extrapolate that systematic modifications to the structure of this compound analogues, such as altering the position of the sulfamoyl group or introducing other substituents on the aromatic ring, would provide a means to tune the magnetic and conductive properties of their corresponding metal complexes.

Table 2: Structure-Property Correlation in Phthalic Acid Analogues

| Structural Feature | Influence on Properties | Example from Analogue Studies |

| Presence of Sulfonyl/Sulfamoyl Group | Provides additional coordination sites (O, N). Can influence the electronic properties of the ligand. | In mixed sulphanilic acid-phthalic anhydride complexes, the sulphone group participates in coordination. |

| Multiple Carboxylate Groups | Act as primary coordination sites and can function as bridging ligands, leading to polymeric structures. | Phthalic anhydride provides key coordination points for complex formation. |

| Nature of the Metal Ion | Determines the d-electron configuration and, therefore, the intrinsic magnetic moment and preferred coordination geometry. | Different magnetic moments were observed for Co(II), Ni(II), Mn(II), and Cu(II) in analogue complexes, all consistent with octahedral geometries. |

| Overall Ligand Framework | Dictates the spatial arrangement of donor atoms, influencing the geometry of the metal complex and the potential for magnetic exchange. | The combination of sulphanilic acid and phthalic anhydride ligands leads to the formation of stable octahedral complexes. |

Applications in Organic Synthesis and Industrial Chemistry

Role as a Key Building Block in Organic Synthesis

4-Sulfamoylphthalic acid is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in a variety of organic syntheses. Its structure, featuring both carboxylic acid groups and a sulfamoyl moiety, allows for a range of chemical transformations, making it a valuable building block for the construction of more complex molecules.

Precursor for Sulfamoylbenzoyl Chloride and Isocyanate Derivatives

The carboxylic acid groups of this compound can be readily converted into more reactive acyl chloride functionalities. This transformation is typically achieved through reaction with chlorinating agents such as thionyl chloride (SOCl₂). The resulting 4-sulfamoylphthaloyl dichloride is a key intermediate that can undergo further reactions.

A related and important transformation is the preparation of 4-chlorosulfonylphthalic anhydride (B1165640), which can be synthesized from 4-sulfophthalic acid trisodium (B8492382) salt through chlorination. This anhydride is a valuable precursor in its own right, as the chlorosulfonyl group can be further modified. While direct synthesis of isocyanate derivatives from this compound is not extensively documented, the corresponding acyl chlorides or other activated forms could potentially undergo Curtius, Hofmann, or related rearrangements to yield isocyanates, although this would require further investigation and development of synthetic protocols.

Intermediate in Esterification and Amidation Reactions

The carboxylic acid functionalities of this compound readily undergo esterification and amidation reactions. Esterification is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Similarly, amidation can be achieved by reacting this compound with an amine. This reaction often requires activation of the carboxylic acid, for instance, by converting it to the corresponding acyl chloride, to facilitate the nucleophilic attack by the amine. These esterification and amidation reactions are fundamental in modifying the structure of this compound and incorporating it into larger molecular frameworks.

| Reaction Type | Reagents | Key Conditions | Product Type |

| Esterification | Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | Diester |

| Amidation | Amine (R-NH₂) | Activation of carboxylic acid (e.g., as acyl chloride) | Diamide |

Application in the Multi-Step Synthesis of Complex Organic Molecules and Heterocycles

The versatile reactivity of this compound makes it a valuable intermediate in the multi-step synthesis of a variety of complex organic molecules, including heterocyclic compounds. While specific, widely recognized named reactions directly employing this compound are not commonplace, its derivatives can participate in various cyclization and condensation reactions to form heterocyclic rings. For instance, the dicarboxylic acid or its corresponding anhydride can be used as a precursor for the synthesis of phthalimide (B116566) derivatives, which are important structural motifs in many biologically active molecules. The sulfamoyl group can also influence the reactivity and properties of the resulting heterocyclic systems.

Industrial Chemical Process Considerations

The utility of this compound extends beyond the laboratory to industrial-scale chemical manufacturing, where factors such as synthetic efficiency, scalability, and cost-effectiveness are paramount.

Analysis of Synthetic Routes for Industrial Scalability and Efficiency

For the industrial production of this compound and its derivatives, the choice of synthetic route is critical. An efficient and scalable synthesis would likely start from readily available and inexpensive raw materials. The reaction conditions would need to be optimized to maximize yield, minimize reaction times, and reduce the formation of byproducts. Furthermore, considerations for process safety, environmental impact, and the ease of purification of the final product are essential for a viable industrial process. While specific details of large-scale production of this compound are not widely published in the public domain, the principles of process chemistry would dictate a focus on robust and reproducible synthetic methods.

Utilization in General Chemical Manufacturing Processes (excluding specific pharmaceutical product manufacturing)

Beyond its role as a synthetic intermediate, this compound and its derivatives find applications in various general chemical manufacturing processes. For instance, the related compound 4-sulfophthalic acid is used in the fabricated metal product manufacturing sector and in other basic organic chemical manufacturing. While direct, large-scale, non-pharmaceutical industrial applications of this compound itself are not extensively documented, its structural features suggest potential utility in areas such as the synthesis of specialty polymers, dyes, or as a component in the formulation of industrial chemicals where its specific combination of functional groups could impart desired properties. Further research and development in these areas could uncover new industrial applications for this versatile compound.

Role in the Generation of Peracids for Bleaching Applications

This compound and its derivatives are investigated for their potential role as bleach activators, participating in the in-situ generation of potent peroxyacids for bleaching applications in detergents and cleaning products. This function is analogous to that of other well-established bleach activators, which react with a source of hydrogen peroxide to form a more kinetically effective bleaching agent at lower temperatures.

The fundamental mechanism involves the reaction of the this compound derivative, typically in its anhydride or other activated form, with the perhydroxyl anion (HOO⁻), which is generated from a hydrogen peroxide source such as sodium perborate (B1237305) or sodium percarbonate in an alkaline wash solution. This nucleophilic attack leads to the formation of a corresponding peroxycarboxylic acid, specifically a sulfamoyl-substituted peroxyphthalic acid.

Research in the field of bleach activators has extensively explored various precursors. While specific data on this compound is not widespread in publicly available literature, the underlying chemistry of related compounds, such as phthalic anhydride, provides a strong basis for its potential application. Phthalic anhydride is a known bleach activator that reacts with hydrogen peroxide to form monoperoxyphthalic acid, a powerful bleaching agent.

The presence of the sulfamoyl substituent on the aromatic ring of the phthalic acid structure can be hypothesized to modulate the reactivity and efficacy of the resulting peroxyacid. The electron-withdrawing nature of the sulfamoyl group could potentially enhance the electrophilicity of the carbonyl carbons in the anhydride form, facilitating the nucleophilic attack by the perhydroxyl anion and thus accelerating the formation of the active peroxyacid.

Detailed Research Findings

While direct studies on this compound as a bleach activator are limited, research on analogous structures provides insight into its potential performance. The key parameters for an effective bleach activator system are the rate of peracid formation and the stability and reactivity of the formed peracid.

| Precursor Compound Analogy | Generated Peracid | Key Performance Attributes |

| Phthalic Anhydride | Monoperoxyphthalic acid | Effective bleaching on a variety of stains, particularly at moderate temperatures. |

| N-Nonanoyloxybenzenesulfonate (NOBS) | Peroxynonanoic acid | High efficacy on hydrophobic stains due to the long alkyl chain. |

| Tetraacetylethylenediamine (TAED) | Peracetic acid | Widely used in European detergents; effective on hydrophilic stains. |

| Hypothetical: 4-Sulfamoylphthalic Anhydride | 4-Sulfamoylmonoperoxyphthalic acid | Potential for enhanced water solubility and modified reactivity due to the sulfamoyl group. |

The table above illustrates the relationship between different bleach activators and the peracids they generate, along with their general performance characteristics. For this compound, the introduction of the sulfamoyl group is anticipated to enhance the hydrophilic character of the resulting peracid, which could improve its performance on certain types of stains in aqueous washing environments. Further empirical research would be necessary to fully characterize its bleaching efficiency, stability, and optimal usage conditions.

Future Research Trajectories and Academic Outlook

Development of Novel Synthetic Methodologies with Enhanced Selectivity

The synthesis of polysubstituted aromatic compounds like 4-Sulfamoylphthalic acid often presents challenges in achieving high regioselectivity and yield. Future research will likely focus on developing novel synthetic routes that offer improved control over the introduction of functional groups onto the phthalic acid scaffold.

Current methodologies for the synthesis of related sulfamoylbenzoic acid derivatives often involve multi-step processes. researchgate.net A key area for future investigation will be the development of more efficient, one-pot synthesis methods. nih.govnih.gov These methodologies could involve the use of advanced catalytic systems to direct the sulfamoylation and carboxylation of a benzene (B151609) precursor with high precision. For instance, the use of sulfated zirconia as a solid acid catalyst has shown high selectivity in other organic reactions and could be adapted for the synthesis of this compound precursors. researchgate.net

Furthermore, research into selective protecting group strategies for the carboxylic acid and sulfonamide functionalities will be crucial. This would allow for the stepwise modification of the molecule, opening up pathways to a wider range of derivatives. The development of enzymatic or chemoenzymatic methods could also offer highly selective and environmentally benign alternatives to traditional chemical synthesis. researchgate.net

| Parameter | Current Approaches | Future Directions |

| Reaction Steps | Multi-step synthesis | One-pot reactions, convergent synthesis |

| Catalysis | Homogeneous catalysts | Heterogeneous catalysts (e.g., sulfated zirconia), biocatalysis |

| Selectivity | Moderate to good | High regioselectivity through advanced directing groups |

| Efficiency | Moderate yields | Improved atom economy and higher yields |

Advanced Computational and Theoretical Predictions for Chemical Behavior

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before their synthesis, thereby guiding experimental work. For this compound, advanced computational studies can provide significant insights into its chemical behavior.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. nih.govresearchgate.net These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can aid in the characterization of the compound and its derivatives. nih.gov

Molecular Electrostatic Potential (MEP) analysis can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic and electrophilic attack. nih.gov This information is invaluable for understanding the reactivity of this compound in various chemical transformations. Furthermore, computational studies can be used to predict the thermodynamic and kinetic parameters of potential reactions, helping to identify the most favorable reaction pathways. nih.gov

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies, NMR shifts | Structural elucidation, spectroscopic analysis, reactivity prediction |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for electrophilic/nucleophilic attack | Understanding reaction mechanisms, designing targeted reactions |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond properties, interatomic interactions | Analysis of chemical bonding and stability |

Exploration of New Chemical Transformations and Reactivity Patterns

The presence of two carboxylic acid groups and a sulfonamide group in this compound suggests a rich and varied reactivity profile that is ripe for exploration. Future research will likely focus on uncovering new chemical transformations and understanding the interplay between these functional groups.

The carboxylic acid groups can undergo standard transformations such as esterification, amidation, and conversion to acid chlorides. However, the electronic influence of the neighboring sulfamoyl group may alter the reactivity of these carboxylic acid moieties, leading to novel reactivity patterns. The sulfonamide group can also be a site for chemical modification, such as N-alkylation or N-acylation, to produce a diverse library of derivatives. mdpi.com

The potential for intramolecular reactions, such as the formation of cyclic imides or other heterocyclic structures, is another exciting avenue for investigation. The proximity of the three functional groups could be exploited to synthesize complex molecular architectures through cyclization reactions. Understanding the conditions that favor these transformations will be a key research objective.

Design and Synthesis of Chemically Diverse Derivatives for Material Science Applications

The structural features of this compound make it an attractive building block for the design and synthesis of new materials with tailored properties. The dicarboxylic acid functionality allows it to be used as a monomer in polymerization reactions, potentially leading to new polyesters, polyamides, and polyimides. The presence of the sulfamoyl group could impart unique properties to these polymers, such as improved thermal stability, flame retardancy, or altered solubility.

Derivatives of this compound could also find applications in the development of novel functional materials. For example, the introduction of chromophoric or fluorophoric moieties could lead to new dyes, sensors, or nonlinear optical materials. researchgate.net The synthesis of derivatives with liquid crystalline properties is another promising area, as sulfonic acid-containing molecules have been shown to exhibit mesomorphic behavior. nih.gov

The design and synthesis of metal-organic frameworks (MOFs) using this compound as an organic linker is another potential application. The sulfamoyl group could provide additional coordination sites for metal ions, leading to MOFs with novel topologies and properties for applications in gas storage, separation, and catalysis.

| Derivative Class | Potential Application | Key Structural Feature |

| Polymers (Polyesters, Polyamides) | High-performance plastics, specialty fibers | Dicarboxylic acid monomer |

| Functional Dyes and Pigments | Organic electronics, sensors | Conjugated aromatic systems |

| Liquid Crystals | Display technologies, optical switching | Anisotropic molecular shape |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, separation | Multiple coordination sites |

Integration of Sustainable Chemistry Principles for Greener Production Routes

As the chemical industry moves towards more environmentally friendly practices, the integration of sustainable chemistry principles into the synthesis of this compound will be a critical area of future research. mdpi.comnih.gov This involves a holistic approach to chemical production, from the choice of starting materials to the final product.

One key aspect is the use of renewable feedstocks. nih.gov Research into the synthesis of this compound from biomass-derived starting materials would be a significant step towards a more sustainable production process. Additionally, the development of catalytic methods that minimize waste and energy consumption is a high priority. nih.gov This includes the use of highly efficient and recyclable catalysts.

The principles of green chemistry also advocate for the use of safer solvents and the design of chemical processes that are inherently safer. mdpi.com Future research will likely explore the use of water or other environmentally benign solvents in the synthesis of this compound. Furthermore, real-time analysis and process control can be implemented to prevent the formation of hazardous byproducts and ensure the safety and efficiency of the manufacturing process. mdpi.com The ultimate goal is to develop a production route that is not only economically viable but also has a minimal environmental footprint.

常见问题

Q. What interdisciplinary approaches address gaps in understanding the compound’s role in enzymatic inhibition?

- Methodological Answer : Combine kinetic assays (e.g., Michaelis-Menten plots for Km/Vmax), X-ray crystallography (enzyme-inhibitor co-structures), and molecular dynamics simulations (binding free energy calculations). Prioritize enzymes with conserved active-site residues (e.g., serine hydrolases) for targeted studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。